molecular formula C24H22N4O3 B2854225 N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251634-45-3

N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2854225
CAS No.: 1251634-45-3
M. Wt: 414.465
InChI Key: JZQDWRBVOOVTIS-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a synthetic chemical scaffold designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores: the 1,2,4-oxadiazole ring and a substituted acetamide group. The 1,2,4-oxadiazole moiety is a well-known bioisostere for esters and amides, often employed to enhance a molecule's metabolic stability and membrane permeability, thereby improving its potential to engage with biological targets . This heterocyclic system is frequently investigated in the discovery of novel anticancer , anti-inflammatory , and antimicrobial agents . Researchers are also exploring the potential of oxadiazole-containing compounds in multi-target therapies for complex diseases like Alzheimer's, given their reported activity against targets such as beta-secretase and monoamine oxidase . The specific inclusion of a p-tolyl group on the oxadiazole ring and an N-ethyl-N-phenyl acetamide chain allows for fine-tuning of the compound's steric and electronic properties, making it a versatile intermediate for structure-activity relationship (SAR) studies. This compound is offered exclusively for research purposes, such as in high-throughput screening campaigns, enzyme inhibition assays, and as a building block in medicinal chemistry optimization programs.

Properties

IUPAC Name

N-ethyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-3-28(20-7-5-4-6-8-20)22(30)16-27-15-19(13-14-21(27)29)24-25-23(26-31-24)18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDWRBVOOVTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyridine and acetamide groups. Reagents such as ethylamine, p-tolyl derivatives, and various coupling agents are commonly used under controlled temperature and pressure to achieve the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis may be scaled up using continuous flow reactors and optimized catalysts to enhance yield and purity. The industrial process would focus on maximizing efficiency and minimizing by-products, often involving automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, typically facilitated by strong oxidizing agents, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction can be carried out using agents like sodium borohydride, affecting the functional groups accordingly.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, where reagents such as alkyl halides or acyl chlorides introduce different substituents into the molecule.

Common Reagents and Conditions: Reactions typically occur under conditions such as reflux, with the presence of catalysts like palladium on carbon for hydrogenation, or Lewis acids for substitution reactions.

Major Products Formed: Depending on the reaction type, major products may include oxidized, reduced, or substituted derivatives of the original compound, potentially forming various esters, amides, or alkylated products.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, aiding in the development of new materials and catalysts.

Biology: Its structural properties are investigated for potential bioactivity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug development, targeting various disease pathways.

Industry: Used in materials science for creating specialized polymers and coatings with unique properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, involving hydrogen bonding, π-π interactions, and covalent modifications. Molecular targets might include specific enzymes, receptors, or nucleic acids, depending on the application. Pathways involved could range from metabolic pathways in biological systems to catalytic cycles in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogs identified include derivatives with variations in the oxadiazole substituent and acetamide backbone.

Compound M212-1245: N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide

This analog () shares the pyridinone-oxadiazole backbone but differs in two critical regions:

Oxadiazole Substituent : The isopropyl (propan-2-yl) group replaces the para-tolyl group, reducing aromaticity and introducing aliphatic bulk.

Acetamide Substituents: The nitrogen is mono-substituted with a 3-ethylphenyl group, contrasting with the di-substituted (ethyl + phenyl) nitrogen in the target compound.

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound M212-1245 ()
Molecular Formula C24H22N4O3 C20H22N4O3
Molecular Weight 414.46 g/mol 366.42 g/mol
Oxadiazole Substituent 3-(p-Tolyl) 3-(Isopropyl)
Acetamide Substitution N-Ethyl, N-Phenyl N-(3-Ethylphenyl)
Predicted logP* ~3.9 (higher lipophilicity) ~3.2 (moderate lipophilicity)

*Estimated using fragment-based methods.

Pharmacological Implications

  • Steric Effects: The di-substituted acetamide in the target compound may introduce steric hindrance, affecting binding to target proteins compared to M212-1245’s mono-substituted system.
  • Target Selectivity : The aromatic para-tolyl group could facilitate π-π stacking interactions with hydrophobic enzyme pockets, whereas the isopropyl group in M212-1245 may favor interactions with aliphatic residues.

Broader Structural Comparisons

Compounds from Pharmacopeial Forum ()

Compounds m, n, and o feature tetrahydropyrimidin-yl and phenoxyacetamido groups, diverging significantly from the pyridinone-oxadiazole core. These analogs prioritize bulkier, peptide-like backbones, suggesting divergent therapeutic targets (e.g., protease inhibition) .

Patent-Derived Compounds (–4)

Cyclopropanesulfonic acid amides and imidazo-pyrrolo-pyridine derivatives (e.g., cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide) exhibit complex polycyclic architectures.

Research Findings and Data Gaps

While structural comparisons highlight critical differences, pharmacological data for the target compound and its analogs remain unavailable in the provided evidence. Key research priorities include:

  • In vitro assays to compare binding affinities against shared targets (e.g., kinases, GPCRs).
  • ADME studies to evaluate the impact of substituents on solubility, metabolic stability, and bioavailability.

Q & A

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s metabolic profile?

  • Methodological Answer :
  • Introduce deuterium isotopes at metabolically labile sites to prolong half-life .
  • Use microsomal stability assays (human liver microsomes) to compare oxidation rates of chloro- vs. bromo-substituted analogs .
  • Analyze metabolites via LC-QTOF-MS to identify cytochrome P450-mediated modifications .

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